molecular formula C15H21NO B1295500 p-Octyloxybenzonitrile CAS No. 88374-55-4

p-Octyloxybenzonitrile

Cat. No. B1295500
Key on ui cas rn: 88374-55-4
M. Wt: 231.33 g/mol
InChI Key: GFNSBTARZPEIPN-UHFFFAOYSA-N
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Patent
US05380460

Procedure details

To a solution of cyanophenol (25 g) and potassium carbonate (58 g) in 2-butanone (320 ml) was added bromooctane (61 ml) at room temperature. The stirred mixture was heated under reflux for 48 hrs (i.e., until TLC revealed complete reaction). The mixture was filtered, after which the solvent and excess alkyl bromide were removed in vacuo to give a colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1O)#[N:2].[C:10](=[O:13])([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]C>CC(=O)CC>[CH2:10]([O:13][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)O
Name
Quantity
58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
61 mL
Type
reactant
Smiles
BrCCCCCCCC
Name
Quantity
320 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hrs
Duration
48 h
CUSTOM
Type
CUSTOM
Details
(i.e., until TLC revealed complete reaction)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
after which the solvent and excess alkyl bromide were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colorless liquid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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